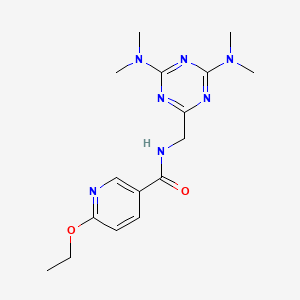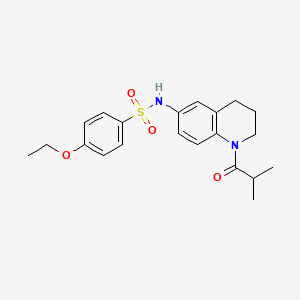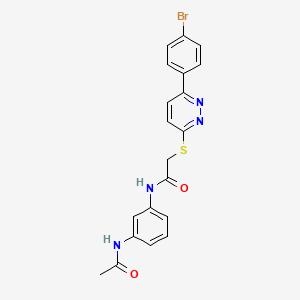![molecular formula C16H16FNO2 B2563282 2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol CAS No. 1232820-20-0](/img/structure/B2563282.png)
2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C16H16FNO2 and a molecular weight of 273.3 .
Molecular Structure Analysis
The molecular structure of this compound has been investigated from both theoretical and experimental points of view . The gas phase geometry optimization was obtained based on X-ray geometry by DFT method with B3LYP applying 6-311G (d,p) basis set . Geometry optimizations in the solvent media were obtained with the same level of theory by the polarizable continuum model (PCM) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C16H16FNO2 and a molecular weight of 273.3 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Crystalline Fluoro-Functionalized Imines : A study focused on the synthesis of halo-functionalized crystalline Schiff base compounds, including variants similar to 2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol. These compounds were analyzed using single-crystal X-ray diffraction, Hirshfeld surface analysis, and quantum chemical calculations. Their stability and potential application in nonlinear optical (NLO) devices were highlighted (Ashfaq et al., 2022).
Metal Complex Formation
- Zinc(II) Complexes : Research demonstrated the reaction of a similar compound with zinc(II) chloride under basic conditions, leading to the formation of high nuclearity zinc(II)-containing clusters. This study is significant for understanding the assembly of metal clusters (Constable et al., 2012).
Fluorescence and Spectroscopy
- Fluoroionophores Development : A series of fluoroionophores derived from diamine-salicylaldehyde derivatives, which are structurally related, were developed. These compounds exhibited specific chelating properties with metal cations, highlighting their potential in fluorescence-based applications (Hong et al., 2012).
- Spectroscopic Studies : A variant of the compound was synthesized and characterized using various spectroscopic techniques. The study provided insights into the molecular structure, vibrational frequencies, and electronic properties, useful for applications in optics and spectroscopy (Alaşalvar et al., 2015).
Biological Interactions
- Interaction with Bovine Serum Albumin (BSA) : The interaction of similar compounds with BSA was examined using fluorescence spectral data. This research is relevant for understanding the bioactivity and potential therapeutic applications of these compounds (Ghosh et al., 2016).
Tautomeric Behavior and Radical Scavenging Activity
- Prototropy and Radical Scavenging : A study investigated the solvent, substituent, and temperature dependence of tautomeric behavior and radical scavenging activities of similar Schiff bases. Such compounds could be of interest in the pharmaceutical and food industries (Kaştaş et al., 2017).
Molecular Docking and ADMET Evaluation
- Therapeutic Potential of Imines : Research on novel compound imines, similar in structure, evaluated their structural exposition, computational modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is significant for their potential application in medicine (Tatlidil et al., 2022).
Eigenschaften
IUPAC Name |
2-ethoxy-6-[(4-fluoro-2-methylphenyl)iminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c1-3-20-15-6-4-5-12(16(15)19)10-18-14-8-7-13(17)9-11(14)2/h4-10,19H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUXEVJASRLBKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2563199.png)
![[4-(4-Chlorophenyl)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2563201.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-phenyloxamide](/img/structure/B2563205.png)

![1-[4-(2-fluorophenyl)-1,3-thiazol-2-yl]-4-(3-thienyl)-1H-pyrazol-5-amine](/img/structure/B2563207.png)

![9-(3-chlorophenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2563210.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2563216.png)

![1-[(2,6-dichlorophenyl)methyl]-N-(2,4-difluorophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2563218.png)
![2-Chloro-N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylmethyl)acetamide;hydrochloride](/img/structure/B2563219.png)
